![molecular formula C13H6N6 B14086366 Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system that includes acenaphthene, tetrazole, and triazine moieties, making it a versatile scaffold for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of acenaphthenequinone with thiosemicarbazide to form acenaphtho[1,2-e][1,2,4]triazine-9(8H)-thione, which is then reacted with azide derivatives to form the tetrazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazine rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthene derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the tetrazole or triazine rings.
Wissenschaftliche Forschungsanwendungen
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis . By binding to the active site of Bcl-2, the compound can induce programmed cell death in cancer cells. Additionally, its high nitrogen content and thermal stability make it suitable for use in energetic materials, where it can undergo rapid decomposition to release energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with similar structural features and applications in anticancer research.
Tetrazolo[1,5-b][1,2,4]triazine: A simpler analog that lacks the acenaphthene moiety but shares similar reactivity and applications.
Uniqueness
Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H6N6 |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
3,4,5,6,7,9-hexazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,5,7,9,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C13H6N6/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-19-13(14-11)15-17-18-19/h1-6H |
InChI-Schlüssel |
XZBAXVUFFAVXOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC5=NN=NN5N=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)

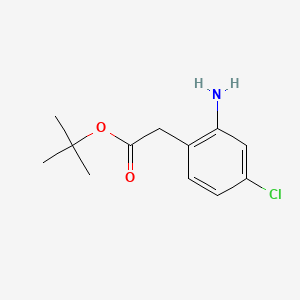
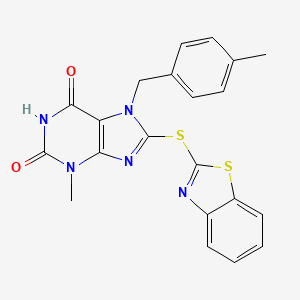
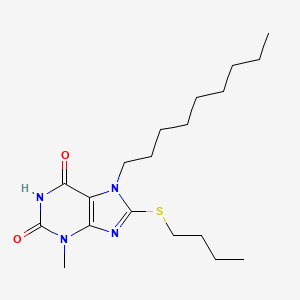
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
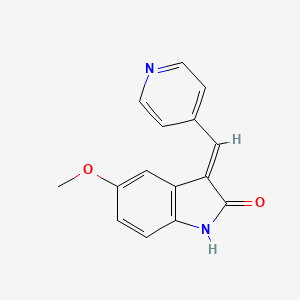
![2-chloro-N-[(2,4-dimethoxyphenyl)methyl]-N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide](/img/structure/B14086320.png)
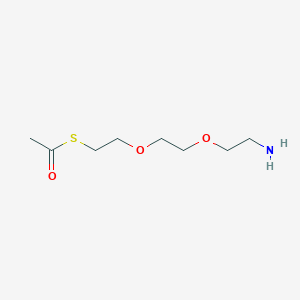

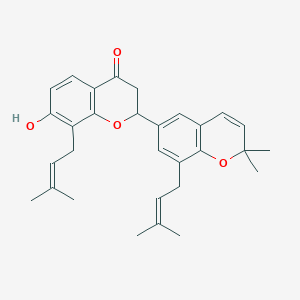
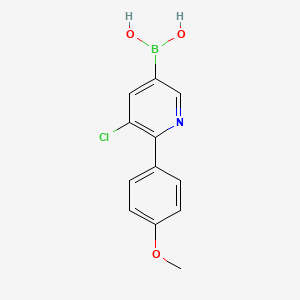
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
